Morpholine-3-carbonitrile
Overview
Description
Synthesis Analysis
Synthesis of Morpholine-3-carbonitrile derivatives involves various chemical reactions, often aiming to create compounds with potential antitumor activities or to explore novel heterocyclic systems. For instance, novel morpholinopyrimidine-5-carbonitriles have been synthesized and evaluated for their antitumor properties, highlighting the significance of Morpholine-3-carbonitrile derivatives in medicinal chemistry (Helwa et al., 2020). Additionally, the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines from Morpholine-3-carbonitrile derivatives showcases the compound's utility in creating complex heterocyclic systems (El-Dean et al., 2008).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of Morpholine-3-carbonitrile derivatives have been extensively studied using vibrational spectroscopy and quantum chemical methods. These studies provide insights into the compound's stability, charge transfer, and hyperconjugative interactions, enhancing the understanding of its chemical behavior (Xavier & Raj, 2013).
Chemical Reactions and Properties
Morpholine-3-carbonitrile derivatives engage in various chemical reactions, including cyclization, substitution, and carbonylation processes, illustrating their reactivity and application in synthesizing novel compounds. These reactions are pivotal for the development of molecules with enhanced pharmacological profiles or for exploring new chemical spaces (Chumachenko et al., 2015).
Physical Properties Analysis
The physical properties of Morpholine-3-carbonitrile and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical syntheses and drug formulation. Detailed physical characterization, including X-ray diffraction data, helps in understanding the compound's behavior under different conditions and its compatibility with various solvents or pharmaceutical excipients (Quintana et al., 2016).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by El-Dean, Radwan, and Zaki (2010) highlighted the use of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile in synthesizing various fused heterocyclic compounds, including triazolopyrimidothieno derivatives (El-Dean, Radwan, & Zaki, 2010).
Aza-Diels–Alder Reaction and Decyanation : Kopchuk et al. (2017) described the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine, leading to aza-Diels–Alder reactions and unexpected decyanation of the initial nitriles (Kopchuk et al., 2017).
Protection Against Lung and Colon Injury : El-din et al. (2013) found that 3-aminothiazolo[3-2a]benzimadzole-2-carbonitrile could protect lung and colon tissues from nitrite and morpholine-induced injury, reducing biochemical changes and improving morphological features (El-din et al., 2013).
Antitumor Agents : Helwa et al. (2020) demonstrated that morpholinopyrimidine-5-carbonitriles exhibit promising antitumor activity and a good safety profile, suggesting potential for clinical development against various cancers (Helwa et al., 2020).
Carbon Dioxide Capture : Mazari et al. (2020) researched the thermal degradation kinetics of morpholine for carbon dioxide capture, finding it to be more stable thermally compared to other amines, with a higher degradation rate at temperatures of 175°C and above (Mazari et al., 2020).
Synthesis of Oligonucleotides : Mohe, Padiya, and Salunkhe (2003) noted the effective synthesis of mixed-backbone oligonucleotides using an oxidizing reagent, carbon tetrachloride, N-methyl morpholine, pyridine, and water in acetonitrile via the H-phosphonate approach (Mohe, Padiya, & Salunkhe, 2003).
Recyclization and Synthesis of New Compounds : Chumachenko et al. (2014) synthesized 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, showing properties promising for recyclization and the synthesis of new compounds with unique properties (Chumachenko et al., 2014).
Study of Molecular Interactions and Structures : Xavier and Raj (2013) conducted an ab initio, density functional computations, FT-IR, FT-Raman, and molecular geometry study of 4-morpholine carbonitrile, revealing charge transfer within the molecule (Xavier & Raj, 2013).
Safety And Hazards
Future Directions
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .
properties
IUPAC Name |
morpholine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGILAPKWVHCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541021 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carbonitrile | |
CAS RN |
97039-63-9 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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